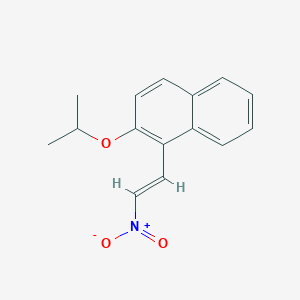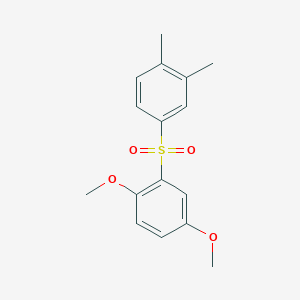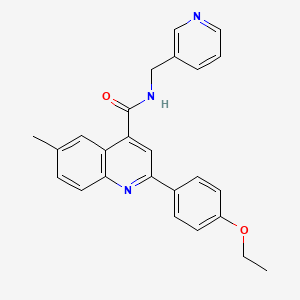![molecular formula C19H21N3O3 B5835419 N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme that plays a crucial role in repairing damaged DNA. ABT-888 has been extensively studied for its potential use in cancer therapy due to its ability to sensitize cancer cells to DNA-damaging agents.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in repairing damaged DNA. When PARP is inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation, leading to increased cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PARP, leading to increased DNA damage in cancer cells. Physiologically, it sensitizes cancer cells to DNA-damaging agents, leading to increased cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide in lab experiments is its ability to sensitize cancer cells to DNA-damaging agents, leading to increased cancer cell death. However, one limitation is that it may not be effective in all types of cancer.
Orientations Futures
There are several future directions for the study of N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide. One potential direction is the development of combination therapies that include this compound and other DNA-damaging agents. Another potential direction is the study of this compound in combination with immunotherapy. Additionally, further research is needed to determine the effectiveness of this compound in different types of cancer.
Méthodes De Synthèse
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide can be synthesized by reacting 4-aminobenzamide with isobutyryl chloride in the presence of a base to form 4-(isobutyrylamino)benzamide. This intermediate is then reacted with 3-acetylaniline in the presence of a coupling agent to form this compound.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide has been studied extensively in preclinical and clinical trials for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cancer cell death.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)18(24)21-15-9-7-14(8-10-15)19(25)22-17-6-4-5-16(11-17)20-13(3)23/h4-12H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSAYHBKRQEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)



![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)


![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
